

Isopsoralen: A Technical Guide to Its Physicochemical Properties for Advanced Research

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Compound of Interest		
Compound Name:	Isopsoralen	
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Introduction

Isopsoralen, also known as angelicin, is a naturally occurring furanocoumarin and an isomer of psoralen. Extracted primarily from plants such as Psoralea corylifolia, it has garnered significant interest in the scientific community for its diverse pharmacological activities. These include potent anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Isopsoralen's mechanism of action often involves photoreactivity, where its biological effects are initiated or enhanced by ultraviolet (UVA) light, allowing it to interact with biological macromolecules like DNA. A thorough understanding of its physicochemical properties is fundamental for researchers aiming to elucidate its mechanisms of action, optimize its therapeutic potential, and develop novel drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of isopsoralen, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and research workflows.

Physicochemical Properties of Isopsoralen

The following table summarizes the key physicochemical properties of **isopsoralen**, providing essential data for experimental design and computational modeling.



Property	Value	References
IUPAC Name	furo[2,3-h]chromen-2-one	[1]
Synonyms	Angelicin, Angecin, Furo(2,3-h)coumarin	[1]
CAS Number	523-50-2	[1]
Molecular Formula	С11Н6О3	[1]
Molecular Weight	186.16 g/mol	[1]
Appearance	White to pale yellow crystalline solid/powder	
Melting Point	137–142 °C	
Boiling Point	360-362 °C at 760 mmHg	
Water Solubility	20 mg/L	
Organic Solvent Solubility	DMSO: ~14-120 mg/mLAcetone: 45 mg/mLSoluble in ethanol, chloroform, ether	
LogP (o/w)	2.08	-
UV Absorption (λmax)	In Methanol: 203, 246, 298 nm	-
pKa (Predicted)	Strongest Basic: -2.9 (Essentially neutral)	[2]

Note: Experimental pKa values are not readily available in the literature. The predicted value suggests **isopsoralen** lacks a significant ionizable group and behaves as a neutral compound in physiological conditions.

Key Experimental Protocols

Accurate determination of physicochemical properties is critical for reproducibility in research. The following sections detail standardized protocols for measuring the key parameters of



isopsoralen.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure substance.

Methodology:

- Sample Preparation: Finely powder a small amount of dry **isopsoralen**. Tightly pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Place the packed capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube with a high-boiling point oil like mineral or silicone oil). The capillary should be positioned adjacent to a calibrated thermometer bulb.
- Heating: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point of **isopsoralen** (~140°C).
- Determination: Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
- Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1– T2. For high accuracy, perform the measurement in triplicate.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, a critical parameter for designing formulations and in vitro assays.

Methodology:

 System Preparation: Add an excess amount of isopsoralen solid to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO). The excess solid ensures that a saturated solution is formed.



- Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required to reach a plateau in concentration.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle. Centrifuge or filter the samples (using a filter compatible with the solvent and compound, e.g., PTFE) to separate the saturated solution from the excess solid.
- Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Determine the concentration of isopsoralen using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.
- Calculation: Calculate the solubility in the desired units (e.g., mg/mL or μM) based on the measured concentration and the dilution factor.

Partition Coefficient (LogP) Determination (OECD 107 Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is vital for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation of the two phases.
- Sample Preparation: Prepare a stock solution of isopsoralen in n-octanol. The concentration should be low enough to be within the linear range of the analytical method and not exceed 0.01 mol/L in either phase.
- Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol containing **isopsoralen** with a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected LogP value.



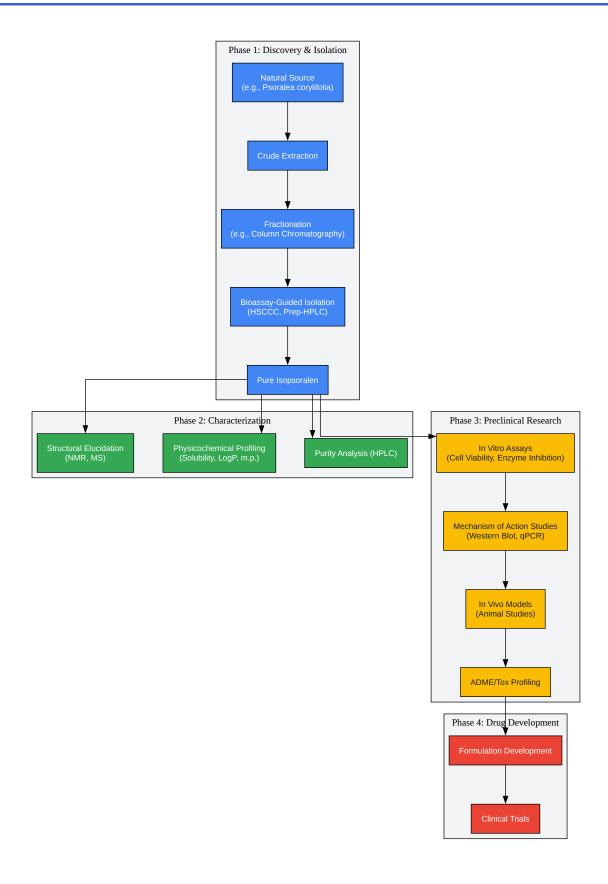
- Equilibration: Seal the vessel and shake it at a constant temperature (20-25°C) until equilibrium is reached (a few minutes to several hours). Centrifugation is the recommended method for separating the two phases post-equilibration to avoid emulsion formation.
- Quantification: Determine the concentration of isopsoralen in both the n-octanol and the aqueous phases using a suitable analytical technique like HPLC-UV.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the noctanol phase to the concentration in the aqueous phase. The final value is expressed as its
 base-10 logarithm (LogP). The experiment should be repeated with at least two different
 octanol-water volume ratios.

Visualizing Isopsoralen's Mechanisms and Research Workflow

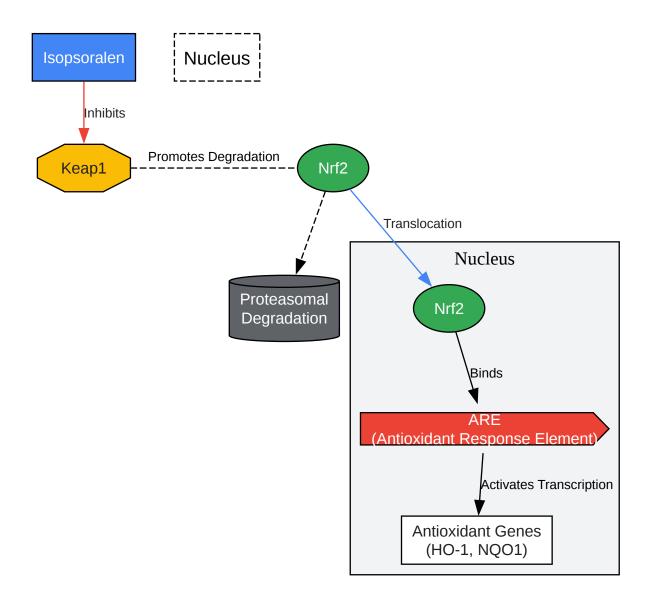
The following diagrams, created using the DOT language, illustrate key biological pathways influenced by **isopsoralen** and a standard workflow for its investigation.

Isopsoralen Research and Development Workflow

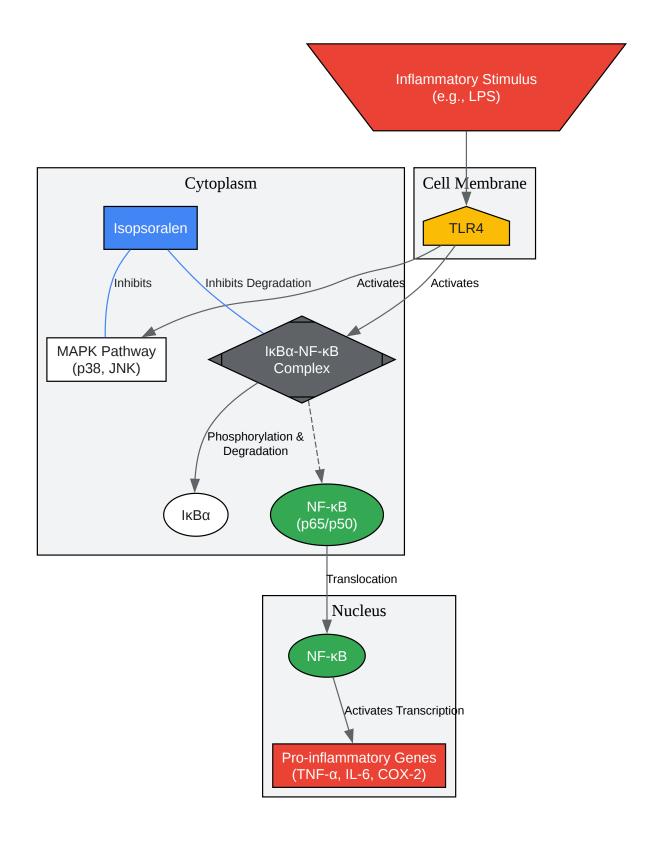












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